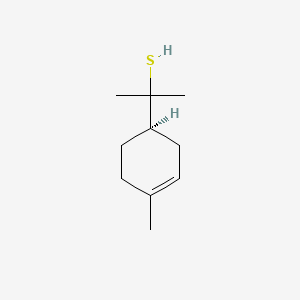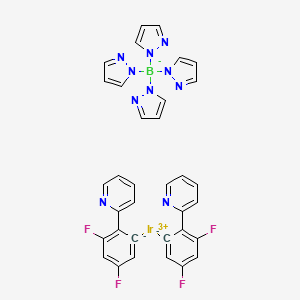
FIr6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FIr6, also known as Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III), is a high-purity material commonly used as a blue emitter for OLED devices . It is more practical for use in full-color display devices and lighting applications compared to the more widely-used blue phosphorescent emitter, FIrPic .
Molecular Structure Analysis
FIr6 has a complex molecular structure with the chemical formula C34H24N10BF4Ir . It has a molecular weight of 851.64 g/mol . The structure includes iridium (III) coordinated with two 2,4-difluorophenylpyridinato groups and a tetrakis(1-pyrazolyl)borate group .
Physical And Chemical Properties Analysis
FIr6 is a yellow powder or crystal . It shows deep blue emissions with major vibronic peaks at 458 and 489 nm . The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are 6.10 eV and 3.10 eV respectively .
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
FIr6 is commonly used as a blue emitter material for OLED devices . It has been used in the development of multifunctional blue-emission OLEDs using TADF-exciplex materials . These OLEDs exhibit sensitivity to external stimuli and achieve a maximum external quantum efficiency (EQE) of 11.6% .
Multifunctional OLEDs
The potential multifunctionality of the devices arises from their response to low external magnetic fields (up to 100 mT) with an efficiency up to 2.5% for magnetoconductance . Maximum magneto-electroluminescence effects of 4.1% were detected .
Sensing Systems
OLEDs based on FIr6 display sensitivity to stimuli originating from their surroundings, particularly magnetic fields, thereby enhancing their appeal for sensor applications .
Flat-Panel Displays
FIr6 has great potential in flat-panel displays due to its high internal quantum efficiency . It is more practical for use in full-color display devices compared to the more widely-used blue phosphorescent emitter, FIrPic .
Solid-State Lighting
FIr6 is also used in solid-state lighting due to its high internal quantum efficiency .
Flexible Electronics
Research efforts are being conducted to implement OLEDs based on FIr6 in flexible electronics .
Medical Applications
There is potential for OLEDs based on FIr6 to be implemented in point-of-care devices in medical applications .
Large-Scale Production
The technique used in the development of OLEDs based on FIr6 allows for large-scale production on arbitrary geometries .
Mecanismo De Acción
Target of Action
FIr6, also known as Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III), is primarily used as a blue emitter material for OLED devices . Its primary target is the light-emitting layer of the OLED device, where it interacts with other materials to produce deep blue emissions .
Mode of Action
FIr6 interacts with its target by emitting light when an electric current is applied. The compound’s unique structure allows it to emit deep blue light, with major vibronic peaks at 458 and 489 nm . This makes it more practical for use in full-color display devices and lighting applications compared to other blue phosphorescent emitters .
Biochemical Pathways
The biochemical pathways involved in FIr6’s action are primarily related to the physics of light emission rather than traditional biochemical pathways. When an electric current is applied, energy is transferred from the host material to the FIr6 molecules. This energy excites the FIr6 molecules, causing them to emit light as they return to their ground state .
Result of Action
The result of FIr6’s action is the emission of deep blue light, which contributes to the color quality of OLED displays. The compound’s high efficiency and practicality for use in full-color display devices and lighting applications make it a valuable component in the manufacture of these devices .
Action Environment
The action of FIr6 is influenced by the environment within the OLED device. Factors such as the composition of the light-emitting layer, the electrical properties of the device, and the physical conditions (e.g., temperature) can all impact the efficiency and stability of FIr6’s light emission .
Direcciones Futuras
FIr6, as a blue emitter in OLED devices, plays a crucial role in the development of full-color display devices and lighting applications . Its future directions might involve improving its efficiency, stability, and color purity. Additionally, research could explore its potential uses in other applications beyond OLEDs.
Propiedades
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXGRNJTEKQFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24BF4IrN10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III) | |
Q & A
Q1: What is the molecular formula and weight of FIr6?
A1: The molecular formula of FIr6 is C33H24BF4IrN10, and its molecular weight is 805.62 g/mol.
Q2: Are there any spectroscopic data available for FIr6?
A2: Yes, FIr6 has been extensively characterized using various spectroscopic techniques. Its UV-Vis absorption spectrum typically shows strong absorption bands in the UV and blue regions, contributing to its deep-blue emission. [, , , , , ] Additionally, its photoluminescence spectrum exhibits a characteristic deep-blue emission with a peak around 470 nm. [, , , ]
Q3: Which materials are commonly used as hosts for FIr6 in OLED devices?
A4: FIr6 requires host materials with high triplet energies (T1) to ensure efficient energy transfer. [, , , , ] Some commonly used hosts include:
- p-bis(triphenylsilyly)benzene (UGH2): This wide-bandgap host material enables efficient exciton formation directly on FIr6 molecules. [, ]
- Diphenyldi(o-tolyl)silane (UGH1): Similar to UGH2, UGH1 also facilitates direct exciton formation on FIr6, leading to efficient deep-blue electrophosphorescence. []
- Poly(N-vinylcarbazole) (PVK): Although PVK has a lower triplet energy than ideal, researchers have achieved efficient deep-blue and white OLEDs by using interfacial layers to confine triplet excitons within the PVK:FIr6 emissive layer. []
- Various carbazole derivatives: Several carbazole-based host materials with high triplet energy levels and good hole-injection properties have demonstrated promising results in FIr6-based devices. [, , , , ]
Q4: How does the energy level offset between FIr6 and the host material affect device performance?
A5: The energy level alignment between FIr6 and the host significantly impacts charge injection and transport. For instance, using bis(4-(N-carbazolyl)phenyl)dimethylsilane (Me2SiCBP2) as the host resulted in near barrier-free hole injection into FIr6, leading to high device efficiency. [] In contrast, using N,N′-dicarbazolyl-3,5-benzene (mCP) resulted in a hole injection barrier, reducing device efficiency. []
Q5: How does modifying the structure of FIr6 affect its photophysical properties and OLED performance?
A6: While FIr6 itself has been extensively studied, researchers have explored structural modifications to fine-tune its properties. For instance, replacing the tetrakis(1-pyrazolyl)borate ancillary ligand with picolinate (FIrpic) leads to a slight red-shift in emission color while maintaining high efficiency. [, , , , ] Other modifications include introducing electron-withdrawing groups to achieve deeper blue emission, albeit sometimes at the cost of quantum yield. [, , ]
Q6: What are the potential applications of FIr6 in OLED technology?
A6: FIr6 is a promising candidate for developing:
- High-efficiency deep-blue OLEDs: These are crucial for achieving wide color gamuts in displays and for solid-state lighting applications. [, , , , ]
- White OLEDs: By combining FIr6 with other phosphorescent emitters, researchers have demonstrated highly efficient white OLEDs suitable for both display and lighting. [, , ]
- Solution-processed OLEDs: The compatibility of FIr6 with solution processing techniques makes it attractive for large-area and flexible OLED fabrication. [, , ]
Q7: What are the current research directions focusing on FIr6 and its applications in OLEDs?
A7: Ongoing research efforts aim to address the challenges associated with FIr6, such as:
- Improving efficiency and reducing efficiency roll-off: This involves exploring novel host materials [, , , ] and device architectures. [, ]
- Achieving deeper blue emission: This requires designing new FIr6 derivatives with modified ligand systems while maintaining high quantum yields. [, , ]
- Developing environmentally friendly and cost-effective fabrication processes: This includes exploring solution processing techniques and alternative materials. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

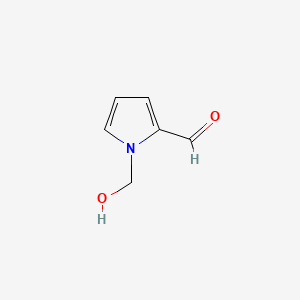
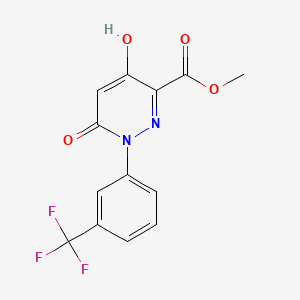
![1,3-Dioxolo[4,5-g]quinazolin-8(7H)-one, 4-methoxy-6-methyl-](/img/no-structure.png)
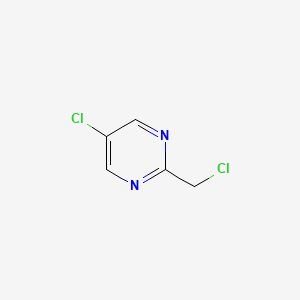
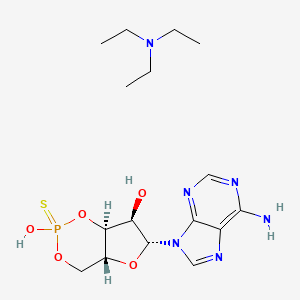

![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)
